(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid

Catalog No.
S1524925
CAS No.
145513-90-2
M.F
C9H15NO2
M. Wt
169.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid

CAS Number

145513-90-2

Product Name

(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid

IUPAC Name

(2S,3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-1-ium-2-carboxylate

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

InChI

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7-,8+/m1/s1

InChI Key

CQYBNXGHMBNGCG-PRJMDXOYSA-N

SMILES

C1CCC2C(C1)CC([NH2+]2)C(=O)[O-]

Canonical SMILES

C1CCC2C(C1)CC([NH2+]2)C(=O)[O-]

Isomeric SMILES

C1CC[C@@H]2[C@H](C1)C[C@H]([NH2+]2)C(=O)[O-]
  • Precursor Molecule

    The molecule's structure suggests it could serve as a precursor for synthesizing more complex indole-based molecules with potential biological activity. Indoles are a core structure in numerous natural products and pharmaceuticals . By manipulating the functional groups on the indole ring, scientists can create molecules with diverse properties. (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid might provide a starting point for such synthetic endeavors.

  • Target Molecule for Enzymatic Studies

    The carboxylic acid group could make (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid a substrate for enzymes involved in metabolism. Studying how these enzymes interact with the molecule could provide insights into cellular processes and potentially lead to the development of new drugs.

  • Ligand Design

    The molecule's structure might enable it to bind to specific receptors or proteins within cells. This potential makes it a candidate for ligand design, where researchers create molecules that interact with biological targets to modulate their function.

(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid is a non-proteinogenic amino acid with a molecular formula of C9H15NO2 and a molecular weight of 169.22 g/mol. It features a fully saturated indole ring system fused with a carboxylic acid group at the 2-position. The compound's stereochemistry is defined by three chiral centers at positions 2, 3a, and 7a, all in the S configuration .

  • Oxidation: The compound can undergo oxidation to form different derivatives, depending on the reagents and conditions used.
  • Reduction: It can be reduced to simpler compounds, often through hydrogenation techniques.
  • Substitution: The indole ring allows for various substitution reactions, where different functional groups can be introduced.
  • Condensation: The compound can undergo selective condensation reactions with aldehydes, such as trichloroacetaldehyde, to form oxazolidinone derivatives .

(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid exhibits interesting biological properties:

  • It acts as a proline substitute in pharmacologically active peptides.
  • The compound serves as a structural component in certain drugs, such as Perindopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.
  • Its incorporation into peptides can introduce backbone rigidity, potentially altering the peptide's biological activity and stability .

Several methods have been developed for the synthesis of (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid:

  • Hydrogenation of indolin-2-carboxylic acid using a ruthenium catalyst.
  • A two-step building-up reaction starting from commercially available compounds, such as 1-(1-tetrahydrobenzene-1-yl)-tetramethyleneimine and 3-halo-L-Serine .
  • An improved strategy involving the formation of a trichloromethyloxazolidinone derivative, which allows for efficient separation of stereoisomers .

(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid finds applications in various fields:

  • Pharmaceutical industry: It is used as a building block in the synthesis of ACE inhibitors and other drugs.
  • Peptide chemistry: The compound is employed to introduce conformational constraints in peptides, potentially enhancing their biological activity and stability .
  • Organic synthesis: It serves as a versatile chiral building block for the synthesis of more complex molecules .

The interaction of (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid with other molecules has been studied:

Similar Compounds: Comparison

(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid shares similarities with several compounds but possesses unique features:

  • Proline: Both are cyclic amino acids, but (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid has a more rigid bicyclic structure .
  • Indole-2-carboxylic acid: While structurally similar, (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid has a fully saturated ring system.
  • Indole-3-acetic acid: Both contain an indole core, but (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid is fully saturated and has the carboxylic acid at a different position.
  • Indole-3-butyric acid: Similar to indole-3-acetic acid, but with a longer alkyl chain.
  • Perindopril: This ACE inhibitor incorporates (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid as a key structural component.

The uniqueness of (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid lies in its fully hydrogenated indole ring and specific stereochemistry, which provide distinct chemical and biological properties compared to these similar compounds .

XLogP3

-0.4

Dates

Modify: 2023-08-15

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